molecular formula C44H70O16 B587195 Ophiopogonin D CAS No. 945619-74-9

Ophiopogonin D

Cat. No.: B587195
CAS No.: 945619-74-9
M. Wt: 855.0 g/mol
InChI Key: FHKHGNFKBPFJCB-LYLKFOBISA-N
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Description

Ophiopogonin D (OP-D) is a steroidal saponin derived from the tuberous roots of Ophiopogon japonicus (Thunb.) Ker-Gawl., a traditional Chinese herb known as "Maidong." It exhibits diverse pharmacological activities, including anti-inflammatory, cardioprotective, and microbiota-modulating properties . OP-D is chemically characterized by a spirostane skeleton with sugar moieties attached at specific positions, which contribute to its bioactivity . Its structural analogs, such as this compound' (OP-D'), liriopesides B, and homoisoflavonoids (e.g., methylophiopogonones A/B), share core structural features but differ in functional groups and pharmacological profiles .

Chemical Reactions Analysis

Types of Reactions

Ophiopogonin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its pharmacological properties .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired modifications .

Major Products Formed

The major products formed from these reactions include derivatives of this compound with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

  • OP-D vs. OP-D' : Both are steroidal saponins, but OP-D' lacks a hydroxyl group at the C-22 position, which enhances its cytotoxicity .
  • Homoisoflavonoids: Methylophiopogonones A/B are flavonoid derivatives with distinct anti-cancer activity but lower potency compared to OP-D' .
  • Liriopesides B : Found exclusively in Liriope spicata substitutes, these saponins differ in sugar chain composition, reducing their anti-cancer efficacy compared to OP-D and OP-D' .

Pharmacological Activities

Table 1: Key Pharmacological Properties and IC50 Values

Compound Anti-Cancer (IC50, A2780 Cells) Anti-Inflammatory Cardioprotection Microbiota Modulation
Ophiopogonin D >50 μM +++ +++ ++
This compound' 0.89 μM + - -
Homoisoflavonoids 2.61–8.25 μM ++ - -
Spicatoside A N/A ++ - -

Key: +++ = Strong activity; ++ = Moderate; + = Weak; - = Not reported.

Anti-Cancer Activity

  • OP-D' demonstrates the highest cytotoxicity (IC50 = 0.89 μM against A2780 ovarian cancer cells), attributed to its induction of apoptosis via RIPK1-related pathways and modulation of Bim protein expression .
  • OP-D shows negligible cytotoxicity (IC50 >50 μM) but compensates with protective roles, such as mitigating OP-D'-induced myocardial damage by suppressing ferroptosis pathways .

Anti-Inflammatory and Gut-Microbiota Modulation

  • OP-D significantly alleviates DSS-induced colitis by enhancing intestinal barrier integrity (↑ZO-1, MUC-2), reducing pro-inflammatory cytokines (↓TNF-α, IL-1β), and enriching beneficial gut bacteria (e.g., Akkermansia) .
  • Homoisoflavonoids exhibit moderate anti-inflammatory effects, likely through NF-κB inhibition .

Cardioprotection

  • OP-D attenuates doxorubicin-induced cardiotoxicity by reducing ROS and endoplasmic reticulum stress (↓CHOP, ↑Bcl-2) . It also inhibits angiotensin II-induced cardiac hypertrophy by suppressing autophagy (↓LC3B) .

Source-Dependent Variability

Geographical origin significantly impacts compound composition:

  • Chuanmaidong (CMD) : Higher OP-D and OP-D' content, contributing to stronger cytotoxic and anti-inflammatory effects .
  • Zhemaidong (ZMD): Rich in homoisoflavonoids, enhancing anti-cancer activity .
  • Sulfur-Fumigated Samples : Form sulfate derivatives of OP-D, altering bioavailability and activity .

Biological Activity

Ophiopogonin D (OP-D) is a steroidal glycoside derived from Ophiopogon japonicus, a traditional Chinese medicinal herb. This compound has garnered significant attention due to its diverse pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, and protective effects on various organ systems. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by recent research findings and case studies.

1. Anti-Cancer Effects

OP-D has demonstrated notable anti-cancer properties across various cell lines and animal models:

  • Prostate Cancer : OP-D exhibited growth inhibitory effects on androgen-independent prostate cancer cells. The underlying mechanisms involve the modulation of signaling pathways that control cell proliferation and apoptosis .
  • Colorectal Cancer : Studies indicate that OP-D induces apoptosis in colorectal cancer cells by activating caspases and downregulating cyclin B1, leading to cell cycle arrest at the G2/M phase .
  • Thyroid Cancer : OP-D has been shown to inhibit tumor growth and metastasis in anaplastic thyroid cancer models, highlighting its potential as a therapeutic agent for aggressive cancers .

2. Renal Protection

Recent studies have highlighted the protective effects of OP-D against renal damage:

  • In a streptozotocin (STZ)-induced diabetic nephropathy rat model, OP-D treatment reversed renal dysfunction by reducing oxidative stress and inflammation. Key biomarkers such as serum creatinine and blood urea nitrogen were significantly improved with OP-D administration .

3. Cardiovascular Benefits

OP-D has been reported to ameliorate cardiac injuries:

  • Research indicates that OP-D protects cardiomyocytes from doxorubicin-induced damage by suppressing endoplasmic reticulum stress and mitochondrial dysfunction. This protective effect is attributed to its antioxidant properties, which mitigate reactive oxygen species (ROS) production .

4. Anti-Inflammatory Activity

OP-D exhibits significant anti-inflammatory effects:

  • In models of atopic dermatitis and colitis, OP-D reduced inflammatory markers by inhibiting NF-κB signaling pathways, demonstrating its potential in treating inflammatory diseases .

The biological activities of OP-D are mediated through various molecular mechanisms:

  • STAT3 Signaling : OP-D downregulates phospho-STAT3 expression, inhibiting its activation in non-small cell lung cancer (NSCLC) cells, which is crucial for tumor growth and survival .
  • Oxidative Stress Regulation : OP-D enhances the antioxidant capacity of cells, reducing lipid peroxidation and protein carbonylation in oxidative stress models .
  • Metabolic Regulation : In models of non-alcoholic fatty liver disease (NAFLD), OP-D regulates lipid metabolism and exhibits antioxidant and anti-inflammatory responses .

Case Studies

Several studies have investigated the effects of OP-D in clinical or preclinical settings:

StudyModelFindings
Qiao et al., 2020STZ-induced diabetic nephropathy ratsOP-D improved renal function by reducing oxidative stress and inflammation.
Yan et al., 2019Human laryngocarcinoma cellsInduced apoptosis through caspase activation and reduced cell growth.
Meng et al., 2014Doxorubicin-induced cardiomyocyte injurySuppressed ER stress and mitochondrial damage, enhancing cell survival.
Wang et al., 2020PM2.5-induced lung inflammationAmeliorated inflammation via AMPK/NF-κB signaling pathway inhibition.

Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-5-hydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyl-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70O16/c1-18-9-12-44(54-16-18)19(2)30-28(60-44)15-26-24-8-7-22-13-23(45)14-29(43(22,6)25(24)10-11-42(26,30)5)57-41-38(59-40-36(52)34(50)31(47)20(3)55-40)37(32(48)21(4)56-41)58-39-35(51)33(49)27(46)17-53-39/h7,18-21,23-41,45-52H,8-17H2,1-6H3/t18-,19+,20+,21-,23-,24-,25+,26+,27-,28+,29-,30+,31+,32+,33+,34-,35-,36-,37+,38-,39+,40+,41+,42+,43+,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKHGNFKBPFJCB-LYLKFOBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(C(CC(C6)O)OC7C(C(C(C(O7)C)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5([C@@H](C[C@@H](C6)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317339
Record name Ophiopogonin D
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

855.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945619-74-9, 65604-80-0
Record name Ophiopogonin D
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ophiopogonin D
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Record name Ophiopogonin D
Source EPA DSSTox
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Record name 945619-74-9
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